molecular formula C14H7FN4O B1684056 3-Fluoro-5-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile CAS No. 327056-22-4

3-Fluoro-5-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile

Cat. No. B1684056
M. Wt: 266.23 g/mol
InChI Key: GELAFISMURFRCA-UHFFFAOYSA-N
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Description

3-Fluoro-5-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile, also known as FOPO, is an organic compound found in many biological systems. It has been studied for its potential applications in medicinal research, as well as its potential to be used as a tool for in vivo and in vitro experiments. FOPO is a heterocyclic compound, meaning that it contains both carbon and nitrogen atoms, and it has a high affinity for binding to proteins. This makes it useful for studying the interactions between proteins and other molecules.

Scientific Research Applications

1. Receptor Antagonist in Neurology

Research into the structural modifications of 3-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitrile compounds has led to the creation of potent and selective metabotropic glutamate subtype 5 (mGlu5) receptor antagonists like 3-fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitrile. These compounds have demonstrated significant in vitro potency, brain penetration, and in vivo receptor occupancy, highlighting their potential in neurological research and treatment. This is particularly relevant in studies related to anxiety disorders and other neurological conditions, where mGlu5 receptors play a crucial role (Tehrani et al., 2005), (Poon et al., 2004), (Roppe et al., 2004).

2. Radioligand Development for PET Imaging

The compound has been utilized in the development of radioligands for positron emission tomography (PET) imaging. Specifically, the synthesis of fluorine-18 labeled versions of this compound, such as [18F]FPEB, has been achieved using microfluidic continuous-flow technology. These advancements represent a significant step in PET radiopharmaceuticals, providing insights into the metabotropic glutamate receptor subtype 5 (mGluR5) in human subjects (Liang et al., 2014), (Siméon et al., 2007).

3. Anticancer Activity in Chemotherapy

The compound's derivatives, especially those in the 1,2,4-oxadiazole family, have been studied for their anticancer properties. The synthesis and characterization of these derivatives have led to compounds showing potent activity against various cancer cell lines, comparable to established chemotherapy drugs like 5-fluorouracil and paclitaxel. This highlights the potential of 3-Fluoro-5-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile derivatives in developing new anticancer drugs (Vaidya et al., 2020).

properties

IUPAC Name

3-fluoro-5-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7FN4O/c15-11-6-9(8-16)5-10(7-11)14-18-13(19-20-14)12-3-1-2-4-17-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELAFISMURFRCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NOC(=N2)C3=CC(=CC(=C3)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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